2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid
CAS No.: 138949-86-7
Cat. No.: VC0156961
Molecular Formula: C28H43N7O8
Molecular Weight: 605.693
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138949-86-7 |
|---|---|
| Molecular Formula | C28H43N7O8 |
| Molecular Weight | 605.693 |
| IUPAC Name | 2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid |
| Standard InChI | InChI=1S/C28H43N7O8/c1-4-15(3)22(25(40)32-18(5-2)27(42)43)34-24(39)20-9-7-13-35(20)26(41)19(8-6-12-31-28(29)30)33-23(38)17-14-16(36)10-11-21(17)37/h10-11,14-15,18-20,22,36-37H,4-9,12-13H2,1-3H3,(H,32,40)(H,33,38)(H,34,39)(H,42,43)(H4,29,30,31)/t15-,18?,19-,20-,22-/m0/s1 |
| Standard InChI Key | WNCIWSMKRPFIJY-LATKYVADSA-N |
| SMILES | CCC(C)C(C(=O)NC(CC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C=CC(=C2)O)O |
Introduction
The compound , 2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid, is a complex organic molecule with a specific stereochemistry and functional groups. This article aims to provide a detailed overview of its structure, properties, and potential applications based on available scientific literature.
Stereochemistry
The compound features several chiral centers, indicated by the stereochemical descriptors (2S, 3S, 2S), which are crucial for its biological activity and interactions.
Functional Groups
-
Diaminomethylideneamino Group: This group is known for its potential biological activity, often involved in interactions with enzymes or receptors.
-
2,5-Dihydroxybenzoyl Group: This aromatic moiety can participate in various biochemical processes, including antioxidant activities.
Synthesis and Chemical Stability
The synthesis of such complex molecules typically involves multi-step peptide synthesis techniques. Stability can be influenced by the presence of sensitive functional groups and the peptide backbone.
Data Tables
Given the lack of specific data on this compound in the search results, the following table provides a general overview of similar compounds:
| Compound Feature | Description |
|---|---|
| Molecular Formula | Not specified |
| Molecular Weight | Not specified |
| Stereochemistry | (2S, 3S, 2S) |
| Functional Groups | Diaminomethylideneamino, 2,5-Dihydroxybenzoyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume